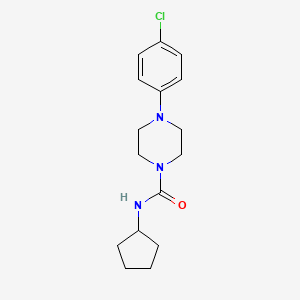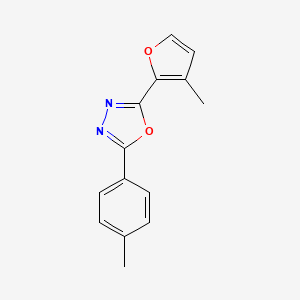![molecular formula C16H18N2O4S B4442210 N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442210.png)
N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
描述
N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to chromatin compaction and transcriptional repression. MS-275 has been extensively studied for its potential as a therapeutic agent in cancer treatment, as well as its role in epigenetic research.
作用机制
MS-275 works by inhibiting N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide enzymes, which leads to an increase in histone acetylation and changes in chromatin structure. This can lead to changes in gene expression, including the activation of tumor suppressor genes and the inhibition of oncogenes. MS-275 has also been shown to have non-histone targets, such as the inhibition of heat shock protein 90 (Hsp90) and the induction of autophagy.
Biochemical and Physiological Effects:
MS-275 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits proliferation, and sensitizes cells to other chemotherapy agents. MS-275 has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory effects. In non-cancer cells, MS-275 has been shown to induce autophagy, which is a cellular process that degrades and recycles damaged proteins and organelles.
实验室实验的优点和局限性
MS-275 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide enzymes, which makes it a valuable tool for studying the role of epigenetics in gene expression and disease. It has also been extensively studied in vitro and in vivo, which makes it a well-characterized compound. However, MS-275 also has limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. It also has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
未来方向
There are several future directions for research on MS-275. One area of interest is its potential as a therapeutic agent in combination with other chemotherapy agents. MS-275 has been shown to sensitize cancer cells to other chemotherapy agents, and further studies could explore the optimal combinations and dosages for treating different types of cancer. Another area of interest is the development of more potent and selective N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide inhibitors. MS-275 is a valuable tool for studying the role of N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide enzymes in gene expression and disease, but there is still much to learn about the specific functions of different N-(2-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide isoforms. Finally, there is interest in exploring the potential of MS-275 in treating other diseases, such as HIV, malaria, and sickle cell anemia.
科学研究应用
MS-275 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other chemotherapy agents. MS-275 has also been studied for its potential in treating other diseases, such as HIV, malaria, and sickle cell anemia.
属性
IUPAC Name |
4-(methanesulfonamido)-N-(2-methoxyphenyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-10-12(8-9-13(11)18-23(3,20)21)16(19)17-14-6-4-5-7-15(14)22-2/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXCEOOHEMLXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4442127.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4442133.png)

![N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B4442151.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4442166.png)
![1-[(dimethylamino)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4442172.png)
![1-benzyl-5-(3,4-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442177.png)
![N,N,3-trimethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4442182.png)

![N-allyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4442193.png)
![N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4442208.png)
![5-(2-furyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442221.png)
![ethyl 1-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4442231.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-N-methyl-2-furamide](/img/structure/B4442239.png)